molecular formula C19H24O4 B5863547 7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4,8-dimethyl-2H-chromen-2-one

7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B5863547
M. Wt: 316.4 g/mol
InChI Key: QOXTUXDJOTWMGW-UHFFFAOYSA-N
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Description

7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4,8-dimethyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C19H24O4. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Properties

IUPAC Name

7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4,8-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O4/c1-7-13-11(2)14-8-9-15(12(3)17(14)23-18(13)21)22-10-16(20)19(4,5)6/h8-9H,7,10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXTUXDJOTWMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C(=C(C=C2)OCC(=O)C(C)(C)C)C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4,8-dimethyl-2H-chromen-2-one typically involves the reaction of 3-ethyl-4,8-dimethyl-2H-chromen-2-one with 3,3-dimethyl-2-oxobutanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst and an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4,8-dimethyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context .

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